Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
CAS No.: 878156-65-1
Cat. No.: VC3385225
Molecular Formula: C15H29N3O2
Molecular Weight: 283.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878156-65-1 |
---|---|
Molecular Formula | C15H29N3O2 |
Molecular Weight | 283.41 g/mol |
IUPAC Name | tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate |
Standard InChI | InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
Standard InChI Key | HKBOBJSFRQIKQQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 |
Introduction
Chemical Structure and Properties
Structural Features
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate contains several distinctive structural elements. The compound features a central piperidine ring with a 4-position substitution pattern, where one substituent is a carbamate group protected by a tert-butyl group, and the other is another piperidine ring. This dual-piperidine architecture creates a unique spatial arrangement that influences its molecular interactions.
The tert-butyl group serves as a protecting group for the carbamate functionality, which is a common feature in many pharmacologically relevant compounds. This protecting group enhances the compound's lipophilicity and provides steric hindrance that can affect its reactivity patterns .
Physical and Chemical Properties
Based on analysis of similar compounds, we can infer the following properties for Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate:
The compound likely exhibits amphiphilic properties due to the presence of both hydrophobic (tert-butyl and piperidine rings) and hydrophilic (carbamate) groups. This characteristic would influence its pharmacokinetic properties including absorption, distribution, and membrane permeability .
Synthesis Methods
General Synthetic Approaches
The synthesis of Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate likely follows similar routes to those used for related compounds. A typical approach would involve:
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Protection of the amine group on a piperidine-4-carbamate with a tert-butyloxycarbonyl (Boc) group
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Coupling of this protected intermediate with another piperidine ring
Based on the synthesis of similar compounds, a reductive amination approach may be employed, as seen in the synthesis of tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate .
Biological Activity and Applications
Application in Medicinal Chemistry
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate may serve several important functions in pharmaceutical development:
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Synthetic Intermediate: The compound can function as a valuable intermediate in the synthesis of more complex drug candidates .
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Pharmacokinetic Modulation: The dual piperidine rings and tert-butyl protected carbamate group can be utilized to tune the pharmacokinetic properties of drug candidates .
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Scaffold for Drug Discovery: The structural backbone provides a versatile template for developing compounds with targeted biological activities.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
The table below compares Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate with structurally related compounds to highlight structure-activity relationships:
Effect of Structural Modifications
The dual piperidine structure of Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate likely confers unique binding capabilities compared to single-ring analogues. The presence of an additional basic nitrogen in the second piperidine ring would affect:
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The compound's basicity and protonation state at physiological pH
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Its ability to form hydrogen bonds with target proteins
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The conformational flexibility of the molecule
These factors collectively influence target selectivity and binding affinity in biological systems .
Analytical Characterization
Chromatographic Behavior
For purification and analysis, the compound would likely exhibit the following chromatographic properties:
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HPLC: Moderate retention on reverse-phase columns, with typical mobile phases consisting of acetonitrile/water mixtures, potentially with acid modifiers .
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TLC: Visualization possible through ninhydrin or other amine-detecting reagents, with moderate Rf values in common solvent systems like hexane/ethyl acetate mixtures .
Future Research Directions
Synthetic Methodology Advancement
Research could also focus on improving synthetic approaches:
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Green Chemistry Approaches: Development of more environmentally friendly synthesis methods with reduced solvent usage and safer reagents .
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Flow Chemistry Applications: Adaptation of batch processes to continuous flow systems for more efficient and scalable production .
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Stereoselective Synthesis: Development of methods to produce stereochemically pure variants if the compound contains stereocenters.
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